molecular formula C9H13Cl2NO B1423295 1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene hydrochloride CAS No. 1021871-66-8

1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene hydrochloride

Cat. No.: B1423295
CAS No.: 1021871-66-8
M. Wt: 222.11 g/mol
InChI Key: VHIJKCFWOLCCFC-UHFFFAOYSA-N
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Description

1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene hydrochloride is a versatile chemical compound utilized in scientific research for its diverse applications. This compound exhibits intriguing properties that pave the way for breakthrough discoveries and advancements.

Preparation Methods

The synthesis of 1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene hydrochloride involves several steps. Typically, the synthetic route includes the reaction of 3-chlorophenol with 1-chloro-2-propanol to form 1-(3-chlorophenoxy)-2-propanol. This intermediate is then reacted with ammonia to yield 1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene hydrochloride is widely used in scientific research due to its diverse applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: This compound is investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene hydrochloride can be compared with other similar compounds, such as:

  • 1-[(1-Aminopropan-2-yl)oxy]-4-chlorobenzene hydrochloride
  • 1-[(1-Aminopropan-2-yl)oxy]-2-chlorobenzene hydrochloride

These compounds share similar structures but differ in the position of the chlorine atom on the benzene ring. The unique positioning of the chlorine atom in this compound contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

2-(3-chlorophenoxy)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-7(6-11)12-9-4-2-3-8(10)5-9;/h2-5,7H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIJKCFWOLCCFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=CC(=CC=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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